5-(1H-imidazol-5-yl)pentanenitrile
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Overview
Description
5-(1H-imidazol-5-yl)pentanenitrile is a chemical compound that features an imidazole ring attached to a pentanenitrile chain The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-5-yl)pentanenitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of a copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields and high regioselectivity .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-5-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel and copper catalysts for cyclization, as well as oxidizing and reducing agents for modifying the functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield primary amines.
Scientific Research Applications
5-(1H-imidazol-5-yl)pentanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-5-yl)pentanenitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function . The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole
- 2-methylimidazole
- 4,5-dimethylimidazole
Uniqueness
5-(1H-imidazol-5-yl)pentanenitrile is unique due to its specific structure, which combines the imidazole ring with a pentanenitrile chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-(1H-imidazol-5-yl)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-5-3-1-2-4-8-6-10-7-11-8/h6-7H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPXDNFRFIBHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717456 |
Source
|
Record name | 5-(1H-Imidazol-5-yl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56866-60-5 |
Source
|
Record name | 5-(1H-Imidazol-5-yl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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